1-(Ethylthio)-4-nitrobenzene
Description
1-(Ethylthio)-4-nitrobenzene is a substituted aromatic compound characterized by an ethylthio (-S-C₂H₅) group at the 1-position and a nitro (-NO₂) group at the 4-position of the benzene ring. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol.
The nitro group imparts strong electron-withdrawing properties, influencing the compound’s reactivity in electrophilic substitution and nucleophilic aromatic substitution reactions. The ethylthio group, a sulfur-containing substituent, may act as a weakly electron-donating group due to the sulfur atom’s lone pairs, creating a unique electronic environment for chemical transformations.
Properties
IUPAC Name |
1-ethylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUBAOBGOBJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488618 | |
| Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-60-9 | |
| Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(ethylthio)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethylthio group can be oxidized to a sulfoxide (–SOEt) or sulfone (–SO2Et) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 1-(Ethylthio)-4-aminobenzene.
Substitution: Various substituted benzene derivatives.
Oxidation: 1-(Ethylsulfinyl)-4-nitrobenzene, 1-(Ethylsulfonyl)-4-nitrobenzene.
Scientific Research Applications
1-(Ethylthio)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-4-nitrobenzene and its derivatives depends on the specific chemical reactions they undergo For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares 1-(Ethylthio)-4-nitrobenzene with structurally related compounds, highlighting variations in substituents, molecular weight, and key properties:
Biological Activity
Overview
1-(Ethylthio)-4-nitrobenzene (CAS No. 7205-60-9) is an organic compound characterized by a benzene ring substituted with an ethylthio group at the 1-position and a nitro group at the 4-position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C8H9NO2S
- Molecular Weight : 185.23 g/mol
- Functional Groups : Nitro group (–NO2), Ethylthio group (–SEt)
The biological activity of this compound is primarily influenced by its nitro group, which is known for its ability to undergo reduction reactions, converting to an amino group (–NH2). This transformation can enhance the compound's reactivity and interaction with biological targets, potentially leading to various therapeutic effects. The nitro group also plays a critical role in redox reactions within cells, contributing to both antimicrobial and cytotoxic activities against various pathogens .
Antimicrobial Activity
Nitro compounds, including this compound, are recognized for their broad-spectrum antimicrobial properties. Studies indicate that nitro groups can induce toxicity in microorganisms through redox cycling, leading to cell death. This compound has shown potential against various bacterial strains, including Helicobacter pylori, Pseudomonas aeruginosa, and Streptococcus mutans .
Antineoplastic Potential
Research has highlighted the potential of nitro compounds in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells makes them valuable candidates for further investigation in oncology. The specific mechanisms through which this compound exerts its effects on cancer cells remain an area for future research .
Other Biological Activities
This compound may also exhibit other pharmacological effects, such as:
- Anti-inflammatory : Potential modulation of inflammatory pathways.
- Vasodilatory Effects : Possible impact on vascular smooth muscle relaxation.
- Antihypertensive Properties : Potential influence on blood pressure regulation through nitric oxide pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(Methylthio)-4-nitrobenzene | Methyl instead of ethyl | Similar antimicrobial properties but possibly lower potency due to less steric bulk. |
| 1-(Ethylthio)-2-nitrobenzene | Nitro group at the 2-position | Different reactivity patterns; potential for varied biological effects. |
| 1-(Ethylthio)-4-chlorobenzene | Chlorine instead of nitro | Primarily used in industrial applications; limited biological activity compared to nitro derivatives. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
